H-Gly-Arg-NH2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Arg-NH2 involves peptide synthesis techniques, which require the protection of amino and carboxyl groups to prevent unwanted reactions. The general steps include:
Protection of Amino Groups: Amino groups are protected by forming tert-butoxycarbonyl (Boc) derivatives.
Activation of Carboxyl Groups: Carboxyl groups are activated using reagents like dicyclohexylcarbodiimide (DCC).
Coupling Reaction: The protected amino acid derivatives are coupled to form the peptide bond.
Deprotection: The protecting groups are removed to yield the final peptide.
Industrial Production Methods
Industrial production of peptides like this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes repeated cycles of deprotection, washing, and coupling until the desired peptide is obtained .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Arg-NH2 can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.
Oxidation: The arginine residue can be oxidized to form various derivatives.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles like acyl chlorides or anhydrides.
Major Products Formed
Hydrolysis: Glycine and arginine.
Oxidation: Oxidized derivatives of arginine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
H-Gly-Arg-NH2 has several applications in scientific research:
Biochemistry: Used as a substrate to study the activity of cathepsin C, an enzyme involved in protein degradation.
Pharmacology: Investigated for its potential analgesic effects in comparison to other opioid peptides.
Molecular Biology: Utilized in studies involving peptide synthesis and enzyme-substrate interactions.
Industrial Applications: Employed in the production of peptide-based drugs and diagnostic tools.
Mechanism of Action
H-Gly-Arg-NH2 exerts its effects primarily through its interaction with enzymes like cathepsin C. The compound acts as a substrate, binding to the active site of the enzyme and undergoing hydrolysis. This interaction helps in studying the enzyme’s specificity and activity . Additionally, derivatives of this compound have been shown to interact with opioid receptors, exhibiting analgesic effects by modulating pain pathways .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with potent analgesic effects.
H-Pro-Gly-Arg-Tyr-NH2: Another peptide with potential biological activity.
Uniqueness
H-Gly-Arg-NH2 is unique due to its specific interaction with cathepsin C, making it a valuable tool in enzymatic studies. Its simple dipeptide structure also allows for easy synthesis and modification, providing versatility in research applications .
Properties
Molecular Formula |
C8H18N6O2 |
---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C8H18N6O2/c9-4-6(15)14-5(7(10)16)2-1-3-13-8(11)12/h5H,1-4,9H2,(H2,10,16)(H,14,15)(H4,11,12,13)/t5-/m0/s1 |
InChI Key |
CASARGSKQRSUIE-YFKPBYRVSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)N)NC(=O)CN)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)N)NC(=O)CN)CN=C(N)N |
Origin of Product |
United States |
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